アジドメチル 2,2-ジメチルプロパノエート

概要

説明

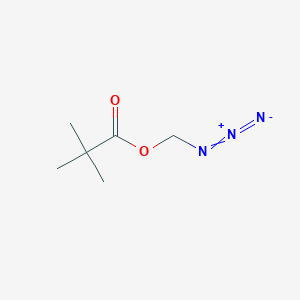

Azidomethyl 2,2-dimethylpropanoate is an organic compound with the molecular formula C₆H₁₁N₃O₂. It is known for its azide functional group, which imparts significant reactivity to the molecule. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and material sciences .

科学的研究の応用

Scientific Research Applications

-

Chemistry

- Precursor for Heterocycles : Azidomethyl 2,2-dimethylpropanoate is utilized as a precursor in the synthesis of triazoles and other nitrogen-containing heterocycles, which are important in pharmaceuticals and agrochemicals .

- Organic Synthesis : It serves as a reagent in various organic synthesis reactions, particularly those involving azide chemistry, which is crucial for developing new compounds with desired properties .

-

Material Sciences

- Polymer Modification : The azide group is employed in cross-linking polymers to enhance their mechanical properties and thermal stability. This application is particularly relevant in developing high-performance materials for industrial use .

- Energetic Materials : The compound's reactivity makes it suitable for producing high-energy materials, which are essential in the aerospace and defense sectors .

-

Biology and Medicine

- Synthesis of Bioactive Molecules : Azidomethyl 2,2-dimethylpropanoate acts as a building block for synthesizing bioactive molecules, including potential pharmaceuticals targeting various diseases .

- Drug Development : Its applications extend to drug design where it can influence biochemical pathways, potentially enhancing drug efficacy or reducing side effects .

- Industry

Case Study 1: Synthesis of Triazoles

A study demonstrated the use of Azidomethyl 2,2-dimethylpropanoate as a key intermediate in synthesizing triazoles. The reaction involved coupling this compound with various acetylenes under copper-catalyzed conditions to yield diverse triazole derivatives with potential biological activity .

Case Study 2: Polymer Cross-Linking

Another research highlighted the application of Azidomethyl 2,2-dimethylpropanoate in modifying polymer matrices. By incorporating this azide into polymer chains, researchers achieved enhanced thermal stability and mechanical strength, making these materials suitable for demanding applications such as aerospace components.

作用機序

Mode of Action

The mode of action of azidomethyl 2,2-dimethylpropanoate involves interactions with its targets that lead to changes in cellular processes. For instance, it may act as an agonist or antagonist at certain receptors, or it may inhibit or enhance the activity of certain enzymes . The exact nature of these interactions and the resulting changes are complex and depend on a variety of factors, including the specific target, the concentration of azidomethyl 2,2-dimethylpropanoate, and the cellular context .

Biochemical Pathways

Azidomethyl 2,2-dimethylpropanoate can affect various biochemical pathways. Depending on its specific targets, it may influence pathways involved in cell signaling, metabolism, or other cellular processes . The downstream effects of these changes can be diverse and may include alterations in cell growth, differentiation, or survival .

Pharmacokinetics

The pharmacokinetics of azidomethyl 2,2-dimethylpropanoate involve its absorption, distribution, metabolism, and excretion (ADME) properties . These properties can impact the bioavailability of azidomethyl 2,2-dimethylpropanoate, influencing how much of the compound reaches its targets and how long it remains active in the body . Factors such as the route of administration, the formulation of the compound, and individual patient characteristics can all influence the pharmacokinetics of azidomethyl 2,2-dimethylpropanoate .

Result of Action

The molecular and cellular effects of azidomethyl 2,2-dimethylpropanoate’s action can be diverse, depending on its specific targets and the cellular context . These effects may include changes in gene expression, alterations in cellular signaling pathways, or effects on cell growth and survival .

Action Environment

The action, efficacy, and stability of azidomethyl 2,2-dimethylpropanoate can be influenced by various environmental factors. These may include factors such as pH, temperature, and the presence of other molecules that can interact with azidomethyl 2,2-dimethylpropanoate . Understanding these factors can be important for optimizing the use of azidomethyl 2,2-dimethylpropanoate and for predicting its effects in different contexts .

準備方法

Synthetic Routes and Reaction Conditions: Azidomethyl 2,2-dimethylpropanoate can be synthesized through the reaction of chloromethyl 2,2-dimethylpropanoate with sodium azide. This reaction typically occurs in an organic solvent such as dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route, scaled up to meet industrial demands. The process involves careful handling of azide compounds due to their potential explosiveness and toxicity.

化学反応の分析

Types of Reactions: Azidomethyl 2,2-dimethylpropanoate undergoes several types of chemical reactions, including:

Huisgen 1,3-dipolar cycloaddition: This reaction with alkynes yields 1,2,3-triazoles, a process catalyzed by copper (I).

Staudinger reduction: This reaction reduces the azide group to an amine using triphenylphosphine.

Aza-Wittig reaction: This reaction forms imines from azides and phosphines.

Curtius rearrangement: This reaction converts azides to isocyanates, which can further react to form ureas or carbamates.

Common Reagents and Conditions:

Copper (I) catalysts: for Huisgen cycloaddition.

Triphenylphosphine: for Staudinger reduction.

Phosphines: for the Aza-Wittig reaction.

Heat: for Curtius rearrangement.

Major Products:

1,2,3-Triazoles: from Huisgen cycloaddition.

Amines: from Staudinger reduction.

Imines: from Aza-Wittig reaction.

Isocyanates: from Curtius rearrangement.

類似化合物との比較

- Phenyl azide

- Benzyl azide

- Ethyl azidoacetate

Comparison: Azidomethyl 2,2-dimethylpropanoate is unique due to its bulky tert-butyl ester group, which can influence its reactivity and steric properties. Compared to simpler azides like phenyl azide or benzyl azide, azidomethyl 2,2-dimethylpropanoate may exhibit different reactivity patterns and selectivity in chemical reactions .

生物活性

Azidomethyl 2,2-dimethylpropanoate (ADMP) is an azide-functionalized compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article presents a detailed overview of the biological activity of ADMP, focusing on its synthesis, mechanisms of action, and potential applications in drug discovery.

Synthesis of Azidomethyl 2,2-Dimethylpropanoate

ADMP is synthesized through a series of chemical reactions involving the azidation of 2,2-dimethylpropanoate. The synthesis typically includes the following steps:

- Formation of the Propanoate Ester : The initial step involves the reaction of 2,2-dimethylpropanoic acid with an alcohol to form the ester.

- Azidation : The ester is then subjected to azidation using sodium azide in a suitable solvent like acetonitrile, leading to the formation of ADMP .

Antiproliferative Effects

ADMP has been evaluated for its antiproliferative activity against various cancer cell lines. Studies have shown that compounds with similar structures exhibit significant inhibition of cell proliferation. For instance, a related compound in the same family demonstrated IC50 values ranging from 0.5 to 9.5 μM against several cancer cell lines, indicating potent activity .

| Cell Line | IC50 (μM) |

|---|---|

| MDAMB231 (Breast) | 0.5 - 9.5 |

| MDAMB435 (Breast) | Not specified |

| B16F10 (Melanoma) | Not specified |

| Caco2 (Colorectal) | Not specified |

| HuH7 (Hepatocarcinoma) | 60-70% inhibition |

The mechanism by which ADMP exerts its biological effects is not fully elucidated; however, it is hypothesized that azide groups can participate in bioorthogonal reactions, making them valuable in targeted drug delivery systems and imaging applications. The presence of azide groups allows for click chemistry reactions, which can be utilized to conjugate ADMP with other biomolecules for enhanced therapeutic efficacy .

Case Studies and Research Findings

- Antifungal Activity : In studies involving azido compounds, some derivatives have shown promising antifungal activity against pathogens such as Candida albicans and Cryptococcus neoformans. For example, azido complexes exhibited lower MIC values compared to traditional antifungals like Fluconazole .

- Antitumor Activity : A recent investigation into azido-functionalized nucleosides showed that they could inhibit the growth of various cancer cell lines significantly. The study utilized an MTT assay to evaluate cell viability and found that certain derivatives had IC50 values indicating effective antiproliferative properties .

- Structure-Activity Relationship (SAR) : Research has indicated that modifications at specific positions on the azido-functionalized scaffold can enhance biological activity. For instance, introducing electronegative groups at strategic locations improved antifungal activity significantly .

特性

IUPAC Name |

azidomethyl 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-6(2,3)5(10)11-4-8-9-7/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJGIRNNNFPMOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872700-68-0 | |

| Record name | 872700-68-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。